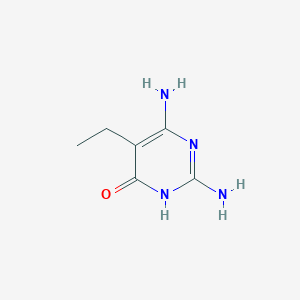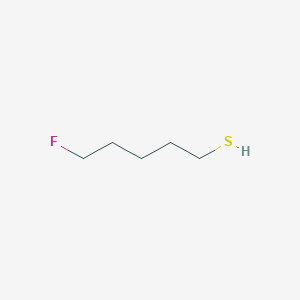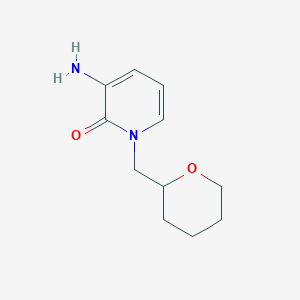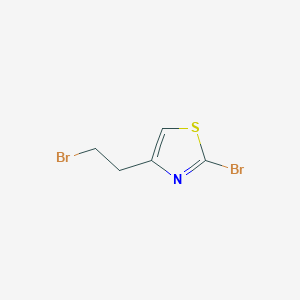
2-Bromo-4-(2-bromoethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2-bromoethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to an ethyl group. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)-1,3-thiazole typically involves the bromination of 4-(2-bromoethyl)-1,3-thiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of solvents like chloroform or carbon tetrachloride and may require the presence of a catalyst or initiator to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-bromoethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazole derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and reduced thiazole derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Bromo-4-(2-bromoethyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-bromoethyl)-1,3-thiazole involves its interaction with molecular targets through its bromine atoms and thiazole ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole: Similar structure but with a methyl group instead of a bromoethyl group.
4,5-Dibromo-1,3-thiazole: Contains two bromine atoms on the thiazole ring.
2-Bromo-4-ethyl-1,3-thiazole: Similar structure but with an ethyl group instead of a bromoethyl group.
Uniqueness
2-Bromo-4-(2-bromoethyl)-1,3-thiazole is unique due to the presence of both bromine atoms, which enhances its reactivity and versatility in chemical synthesis. The bromoethyl group provides additional sites for functionalization, making it a valuable intermediate for the synthesis of diverse compounds .
Properties
Molecular Formula |
C5H5Br2NS |
|---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
2-bromo-4-(2-bromoethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H5Br2NS/c6-2-1-4-3-9-5(7)8-4/h3H,1-2H2 |
InChI Key |
GZWWGDGENWEJFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)Br)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
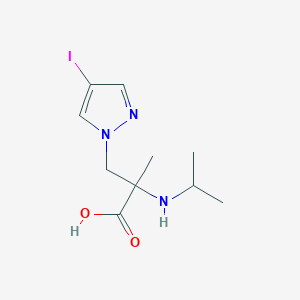
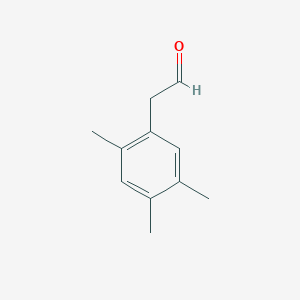
![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)
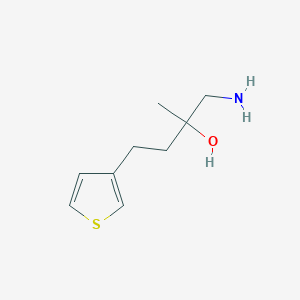
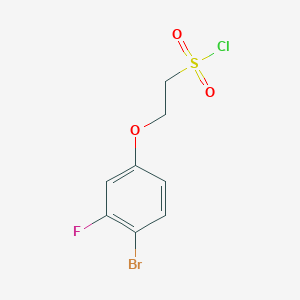
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
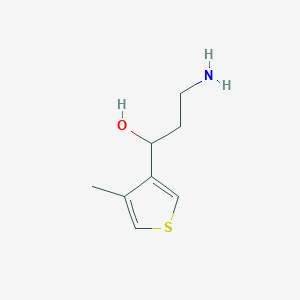
![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)

